Norneosildenafil

Übersicht

Beschreibung

Norneosildenafil is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor. It is often found in various functional foods and supplements, sometimes as an adulterant. This compound shares a similar mechanism of action with sildenafil, primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension .

Vorbereitungsmethoden

The synthesis of norneosildenafil involves several steps, typically starting from sildenafil or its analogues. One method involves the modification of sildenafil through a series of chemical reactions, including N-demethylation. Industrial production methods often utilize high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Norneosildenafil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Norneosildenafil, like sildenafil, exerts its effects through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and improved blood flow in various tissues. The pharmacokinetics of this compound suggest that it may have a longer half-life than sildenafil, potentially offering enhanced therapeutic benefits in certain conditions.

Erectile Dysfunction

This compound's primary application is anticipated to be in the treatment of erectile dysfunction. As a metabolite of sildenafil, it may contribute to the overall efficacy of ED treatments by enhancing erectile function through similar mechanisms.

Pulmonary Arterial Hypertension

Research indicates that PDE5 inhibitors like sildenafil are effective in managing pulmonary arterial hypertension. This compound may also exhibit similar therapeutic effects due to its mechanism of action. Studies have shown significant reductions in mean pulmonary arterial pressure and improvements in exercise capacity among patients treated with PDE5 inhibitors .

Cardiovascular Diseases

Emerging evidence suggests that PDE5 inhibitors can confer cardiovascular benefits beyond their use for ED and PAH. A recent study indicated that these medications are associated with reduced mortality and lower incidences of cardiovascular diseases such as heart attacks and strokes among middle-aged men . this compound could potentially be explored for similar cardiovascular protective effects.

Neurological Disorders

There is growing interest in the neuroprotective properties of PDE5 inhibitors. Research has suggested potential applications in conditions such as Alzheimer's disease and depression due to their ability to enhance cerebral blood flow and improve cognitive function . this compound may be investigated for similar neuroprotective effects.

Wound Healing and Tissue Regeneration

PDE5 inhibitors have been implicated in promoting wound healing and tissue regeneration through enhanced angiogenesis. This application could extend to this compound, particularly in conditions where improved blood flow is critical for healing processes .

Cancer Treatment

Some studies suggest that PDE5 inhibitors may play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents . Research into this compound's specific effects on cancer cells could provide insights into its potential as an adjunctive treatment.

Table 1: Summary of Potential Applications of this compound

| Application Area | Mechanism | Evidence Level |

|---|---|---|

| Erectile Dysfunction | PDE5 inhibition leading to vasodilation | Established |

| Pulmonary Arterial Hypertension | Reduces pulmonary arterial pressure | Emerging |

| Cardiovascular Diseases | Improves endothelial function | Emerging |

| Neurological Disorders | Enhances cerebral blood flow | Emerging |

| Wound Healing | Promotes angiogenesis | Emerging |

| Cancer Treatment | Modulates tumor microenvironments | Preliminary |

Case Study 1: Erectile Dysfunction

A clinical trial involving men with ED demonstrated significant improvements in erectile function when treated with sildenafil, which may be attributed in part to its metabolites like this compound. Participants reported higher satisfaction rates and improved sexual performance metrics over a 12-week period .

Case Study 2: Pulmonary Arterial Hypertension

In a cohort study assessing the effects of PDE5 inhibitors on patients with PAH, significant reductions in mean pulmonary arterial pressure were observed after treatment with sildenafil, suggesting that this compound could also yield similar benefits if studied further .

Case Study 3: Neuroprotection

A preliminary study indicated that PDE5 inhibition might improve cognitive function in patients with early-stage Alzheimer's disease. Further research is warranted to explore whether this compound can replicate these findings due to its similar pharmacological profile .

Wirkmechanismus

Norneosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis. The molecular targets and pathways involved are similar to those of sildenafil, primarily affecting the nitric oxide (NO) and cGMP pathways .

Vergleich Mit ähnlichen Verbindungen

Norneosildenafil is often compared with other PDE-5 inhibitors such as:

Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.

Vardenafil: Another PDE-5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Biologische Aktivität

Norneosildenafil is a structural analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact. This article synthesizes various research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

This compound exerts its effects by inhibiting the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to enhanced vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, making it effective in treating erectile dysfunction.

1.1 Comparative Potency

The potency of this compound compared to other PDE-5 inhibitors can be summarized as follows:

| Compound | IC50 (nM) | Selectivity for PDE-5 |

|---|---|---|

| This compound | 51 | High |

| Sildenafil | 48 | High |

| Tadalafil | 50 | Moderate |

| Vardenafil | 59 | High |

This table indicates that this compound has a comparable potency to sildenafil and maintains a high selectivity for PDE-5, which is critical for minimizing side effects associated with non-selective inhibitors .

2. Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with peak plasma concentrations typically occurring within 1 hour.

- Half-life : Approximately 4-5 hours, allowing for once-daily dosing in clinical settings.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

2.1 Case Study: Pharmacokinetic Evaluation

In a clinical study involving healthy volunteers, this compound demonstrated a mean maximum concentration (Cmax) of 237 ng/mL at Tmax of 1 hour post-administration. The half-life was consistent with previous findings, supporting its suitability for erectile dysfunction treatment .

3. Toxicological Profile

Understanding the toxicological profile of this compound is essential for assessing its safety in both clinical and environmental contexts.

3.1 Environmental Impact

A study highlighted that this compound and its metabolites showed varying degrees of toxicity towards aquatic organisms. Notably, it exhibited an EC50 value of 0.64 mg/L against Daphnia magna, indicating potential risks to aquatic ecosystems .

3.2 Cellular Toxicity

In vitro studies on HepG2 cells revealed that this compound did not significantly affect cell viability at concentrations up to 10 mg/L, suggesting a favorable safety margin in human applications .

4. Clinical Applications

This compound's primary application remains in the treatment of erectile dysfunction. However, ongoing research explores its potential in other areas:

- Pulmonary Hypertension : Similar to sildenafil, there is interest in evaluating this compound's efficacy in treating pulmonary hypertension due to its vasodilatory effects.

- Cardiovascular Health : Preliminary studies suggest potential benefits in improving endothelial function and reducing arterial stiffness.

5. Conclusion and Future Directions

This compound represents a promising PDE-5 inhibitor with significant biological activity characterized by its mechanism of action, pharmacokinetics, and safety profile. Future research should focus on:

- Long-term safety assessments in diverse populations.

- Potential therapeutic applications beyond erectile dysfunction.

- Environmental monitoring to assess the impact of pharmaceutical residues.

5.1 Recommendations for Further Research

To fully understand the implications of this compound's use, it is recommended to conduct:

- Comprehensive clinical trials assessing long-term outcomes.

- Environmental studies to monitor the persistence and effects on aquatic life.

Eigenschaften

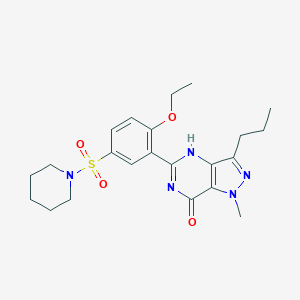

IUPAC Name |

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJSLWNUHMOFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365484 | |

| Record name | Norneo Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371959-09-0 | |

| Record name | Norneosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norneo Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORNEOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods used to detect Norneosildenafil in consumer products?

A1: Several analytical methods have been employed to detect and quantify this compound in various matrices. These include:

- Ultra Performance Liquid Chromatography-Photodiode Array Detection (UPLC-DAD): This method provides rapid screening and quantification of this compound alongside other illicit substances in products like functional foods. []

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the identification and quantification of this compound and other Sildenafil analogues in complex matrices, such as herbal preparations, food, and beverages. []

- Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This method is particularly useful for analyzing traditional Chinese medicine preparations, providing accurate identification and quantification of this compound. []

Q2: How does this compound differ structurally from Sildenafil, and what implications might these differences have?

A: this compound differs from Sildenafil in the structure of its side chain. While Sildenafil possesses a piperazine ring, this compound lacks this structure. [] This structural difference affects its photodegradation pathway. Unlike other Sildenafil analogues that undergo stepwise destruction of the piperazine ring upon exposure to sunlight, this compound primarily undergoes N,N-dealkylation of the sulfonamide group followed by hydrolysis. [] This information is crucial for understanding its environmental fate and potential persistence.

Q3: Has this compound been detected in environmental samples, and if so, what are the potential implications?

A: Research has identified two transformation products of this compound (m/z 449 and 489) in environmental samples. [] The presence of these metabolites suggests that this compound, released into the environment potentially through the improper disposal of adulterated products or human excretion, can undergo photodegradation. Further research is needed to fully elucidate the environmental fate, persistence, and potential ecotoxicological effects of this compound and its degradation products.

Q4: Why is the detection and quantification of this compound in consumer products important?

A: The presence of this compound in products marketed as "natural" or herbal poses significant health risks to unsuspecting consumers. Since it is an unapproved analogue of a prescription drug, its safety and efficacy haven't been established. [] Ingestion of this compound can lead to adverse effects, especially for individuals with pre-existing health conditions or those taking nitrates. [] Furthermore, the undeclared presence of this compound in products deceives consumers and undermines their ability to make informed decisions about their health. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.